molecular formula C22H39NO3 B608313 KC01

KC01

Cat. No.: B608313
M. Wt: 365.5 g/mol
InChI Key: RJBBAPPWVJEOMC-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound has shown significant potential in scientific research due to its ability to inhibit specific enzymes and modulate lipid signaling pathways.

Preparation Methods

The synthesis of KC01 involves the formation of a beta-lactone ring, which is a crucial structural component for its biological activity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

KC01 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives, although this is less common.

    Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KC01 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the inhibition of phosphatidylserine lipase ABHD16A, which plays a role in lipid signaling pathways.

    Biology: The compound is used to investigate the role of ABHD16A in various biological processes, including immune response and inflammation.

    Medicine: this compound has potential therapeutic applications in treating diseases related to lipid metabolism and signaling, such as neuroinflammatory diseases.

    Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

KC01 exerts its effects by covalently binding to the active site of phosphatidylserine lipase ABHD16A, thereby inhibiting its activity. This inhibition leads to a decrease in the levels of lysophosphatidylserines, which are signaling molecules involved in various biological processes. The molecular targets of this compound include the active site serine residue of ABHD16A, and the pathways involved include lipid signaling and immune response modulation .

Comparison with Similar Compounds

KC01 is unique in its selective inhibition of ABHD16A compared to other similar compounds. Some similar compounds include:

This compound stands out due to its high selectivity and potency in inhibiting ABHD16A, making it a valuable tool in scientific research.

Properties

IUPAC Name

(6Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-19(22(25)26-20)16-13-12-15-18-21(23)24/h16,20H,2-15,17-18H2,1H3,(H2,23,24)/b19-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBBAPPWVJEOMC-MNDPQUGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1C(=CCCCCC(=O)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC1/C(=C/CCCCC(=O)N)/C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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